An In-depth Technical Guide to 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The pyrrolo[3,2-b]pyridine core is a recognized pharmacophore, and its substituted derivatives have shown promise in the development of novel therapeutics, particularly in oncology.[1][2] This document details the plausible synthetic routes for this specific compound, its structural elucidation and characterization through spectroscopic methods, and explores its potential applications in the field of drug discovery, with a focus on its role as a scaffold for kinase inhibitors.
Introduction: The Significance of the Pyrrolo[3,2-b]pyridine Scaffold
The fusion of a pyrrole and a pyridine ring gives rise to the pyrrolopyridine isomers, a class of bicyclic heteroaromatic compounds that are of considerable interest in pharmaceutical research.[3] The pyrrolo[3,2-b]pyridine scaffold, in particular, has been identified as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. This scaffold is a key component in a variety of biologically active molecules, including potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[2][4]
The introduction of substituents onto the pyrrolo[3,2-b]pyridine core allows for the fine-tuning of its physicochemical properties and biological activity. The chloro groups at the 2 and 5 positions of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine are expected to significantly influence its electronic distribution and provide handles for further chemical modifications. The N-methylation of the pyrrole nitrogen is a common strategy in drug design to modulate properties such as solubility, metabolic stability, and target engagement.[5]
This guide will delve into the specifics of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, providing a foundational understanding for researchers looking to explore its potential in drug development programs.
Synthesis and Mechanism
A plausible and efficient synthetic pathway to 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine involves a two-step process: the initial synthesis of the parent heterocycle, 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine, followed by the selective N-methylation of the pyrrole nitrogen.
Synthesis of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
The construction of the pyrrolo[3,2-b]pyridine core can be achieved through various synthetic strategies. A common approach involves the annulation of a pyrrole ring onto a pre-existing pyridine scaffold.[6][7]
Conceptual Synthetic Workflow:
Figure 1: Conceptual workflow for the synthesis of the 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine core.
Experimental Protocol (Hypothetical):
A potential synthetic route could start from a suitably substituted 2,5-dichloropyridine. The annulation of the pyrrole ring could be achieved through a multi-step sequence, potentially involving the introduction of a nitro group followed by reductive cyclization, or through transition metal-catalyzed cross-coupling reactions. Given the lack of a specific published procedure for this exact molecule, a general approach is outlined below, drawing from established methodologies for similar heterocyclic systems.
-
Starting Material: 2,5-Dichloropyridine.[8]
-
Functionalization of the Pyridine Ring: Introduction of functional groups at the 3 and 4 positions of the pyridine ring that can serve as precursors for the pyrrole ring. This could involve nitration followed by reduction to an amino group, and subsequent reaction with a suitable C2-synthon.
-
Cyclization: An intramolecular cyclization reaction to form the fused pyrrole ring. The conditions for this step would be highly dependent on the specific precursors used.
-
Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield pure 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine.
N-Methylation of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine
The final step in the synthesis is the methylation of the pyrrole nitrogen. This is a common transformation in heterocyclic chemistry and can be achieved using various methylating agents.[9]
Reaction Scheme:
Figure 2: General reaction scheme for the N-methylation of the pyrrolopyridine core.
Experimental Protocol (Hypothetical):
-
Deprotonation: The pyrrole nitrogen of 2,5-dichloro-1H-pyrrolo[3,2-b]pyridine is weakly acidic and can be deprotonated using a suitable base. Common bases for this purpose include sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile. The choice of base and solvent is critical to ensure efficient deprotonation without unwanted side reactions.
-
Methylation: A methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is then added to the reaction mixture. The resulting anion of the pyrrolopyridine acts as a nucleophile and displaces the leaving group of the methylating agent to form the N-methylated product.
-
Work-up and Purification: The reaction is typically quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine, is purified by column chromatography or recrystallization.
Causality in Experimental Choices:
-
Choice of Base: A strong, non-nucleophilic base like NaH is often preferred to ensure complete deprotonation of the pyrrole nitrogen without competing in the subsequent methylation step.
-
Choice of Solvent: Aprotic polar solvents like DMF or acetonitrile are chosen to dissolve the reactants and facilitate the SN2 reaction of methylation.
-
Reaction Temperature: The deprotonation is often carried out at 0 °C to control the reaction rate, while the methylation step may be performed at room temperature or with gentle heating to ensure completion.
Structural Elucidation and Characterization
The definitive identification and characterization of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine would rely on a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[10][11][12]
-
¹H NMR: The proton NMR spectrum would provide crucial information about the number and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, as well as a singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substituted pyrrolo[3,2-b]pyridine system.
-
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons would be influenced by the presence of the electronegative chlorine atoms and the nitrogen atoms in the heterocyclic rings.
Expected Spectral Data (Hypothetical):
| Data Type | Expected Observations |
| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the pyridine and pyrrole rings. A singlet around δ 3.5-4.0 ppm for the N-methyl group. |
| ¹³C NMR | Signals for all carbon atoms in the molecule, with those attached to chlorine atoms appearing at characteristic downfield shifts. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[10]
-
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition (C₈H₆Cl₂N₂). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine would show characteristic absorption bands for C-H, C=C, and C-N bonds within the aromatic heterocyclic system.
Applications in Drug Discovery
The pyrrolo[3,2-b]pyridine scaffold is a key feature in a number of compounds with significant biological activity, particularly as inhibitors of protein kinases.[2] Kinases play a central role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.
Potential as a Kinase Inhibitor Scaffold:
The structure of 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine makes it an attractive starting point for the design of kinase inhibitors. The heterocyclic core can mimic the adenine region of ATP, the natural substrate for kinases, and bind to the ATP-binding site of the enzyme. The chlorine atoms at the 2 and 5 positions can be exploited for further derivatization to improve potency and selectivity.
Logical Flow for Drug Development:
Figure 3: A logical workflow for the development of drug candidates from the 2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine scaffold.
The development of new drugs based on this scaffold would involve the synthesis of a library of derivatives with various substituents at the chloro positions. These derivatives would then be screened against a panel of kinases to identify initial "hits." Structure-activity relationship (SAR) studies would then be conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds, with the ultimate goal of identifying a preclinical candidate.
Conclusion
2,5-dichloro-1-methyl-1H-pyrrolo[3,2-b]pyridine represents a promising scaffold for the development of novel therapeutic agents. Its synthesis, while not explicitly detailed in the current literature, can be reasonably proposed based on established synthetic methodologies for related heterocyclic systems. The structural characterization of this molecule would rely on a combination of powerful spectroscopic techniques. The inherent biological potential of the pyrrolo[3,2-b]pyridine core, particularly in the context of kinase inhibition, makes this compound and its derivatives valuable targets for further investigation in medicinal chemistry and drug discovery programs. This guide provides a foundational framework for researchers to embark on the exploration of this intriguing heterocyclic system.
References
- Sladowska, H., et al. (2005). Investigations on the Synthesis and Pharmacological Properties of N-Substituted Derivatives of 4-Alkoxy-6-Methyl-1H-Pyrrolo[3,4-c]Pyridine-1,3(2H)-Diones. Farmaco, 60(1), 53-59.
- Wójcicka, A., & Redzicka, A. (2021).
- Sheehy, K., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. The Journal of Organic Chemistry, 85(11), 7136-7144.
- Convenient synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions. RSC Advances.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
-
PubChem. (n.d.). 2,5-Dichloro-1-methylpyrrole. Retrieved from [Link]
- Gangjee, A., et al. (2012). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3045-3056.
- El-Gamal, M. I., & Oh, C. H. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. European Journal of Medicinal Chemistry, 45(1), 148-157.
- Batra, M. K., & Batra, C. (2023). C NMR and Mass Spectral Analysis of 2, 5-diarylamino-3, 6-dichloro-1, 4-Benzoquinones. International Journal for Research in Applied Science & Engineering Technology, 11(4), 710-715.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
- Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors.
- Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences.
- Voloshchuk, V. V., & Ivonin, S. P. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry, 22(1), 33-56.
- Dumitrascu, F., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Molecules, 28(14), 5537.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
- El-Gamal, M. I., & Oh, C. H. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(13), 4309-4312.
-
Cheméo. (n.d.). Chemical Properties of Pyridine, 2,5-dichloro- (CAS 16110-09-1). Retrieved from [Link]
- Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences.
- Characterisation of the N‐Methyltransferase SgPsmC: Application in the Kinetic Resolution of Pyrroloindolines.
- Synthesis and Characterization of Pyridine Dipyrrolide Iron Complexes Relevant to Nitrene and Carbene Group Transfer. The Research Repository @ WVU.
- Pyridine: the scaffolds with significant clinical diversity. Journal of the Iranian Chemical Society.
- The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Metabolites.
- CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpion
- Efficient [RuCp*Cl2]2 catalyzed N‐methylation of amines using methanol.
- Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry.
- Nuclear Magnetic Resonance Spectroscopy. Encyclopedia.pub.
- Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2. MDPI.
- AN INTRODUCTION TO NMR SPECTROSCOPY.
- Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold.
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
- Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849.
- Biosynthesis of Methylated Ditryptophan 2,5-Diketopeprazine Involves Cryptic N -nitrosation.
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Publishing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Pyridine, 2,5-dichloro- (CAS 16110-09-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. sci.sohag-univ.edu.eg [sci.sohag-univ.edu.eg]
